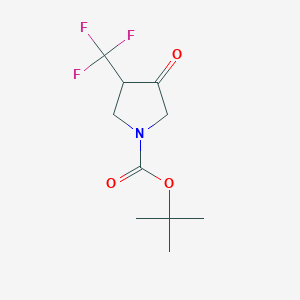
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is a synthetic organic compound characterized by its pyrazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Materials Science: It is used in the development of novel materials with specific properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The pyrazole ring can interact with various biological pathways, influencing enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(methoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Ethyl 4-(ethoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Ethyl 4-(propoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This makes it particularly useful in applications where selective interaction with biological targets is required.
Propiedades
Fórmula molecular |
C17H21N3O4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
ethyl 2,5-dimethyl-4-(phenylmethoxycarbonylaminomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-4-23-16(21)15-14(12(2)19-20(15)3)10-18-17(22)24-11-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,18,22) |
Clave InChI |
NTAWXYKSPJADIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1C)C)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)




![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)

![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)


![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
